molecular formula C14H11ClO3 B2867963 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 339020-35-8

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B2867963
CAS No.: 339020-35-8
M. Wt: 262.69
InChI Key: UZHUKTGWEOUZMV-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a chemical building block of high interest in medicinal and organic chemistry research. This compound features a 2,4-dihydroxybenzaldehyde core, a structure known for its potent antioxidative and antibacterial properties , which is further functionalized, suggesting potential for enhanced and unique biological activity. Its primary research value lies in its role as a versatile key intermediate for the synthesis of more complex molecules. Researchers utilize this and similar dihydroxybenzaldehyde derivatives as precursors in the development of novel Schiff bases and heterocyclic compounds, such as 1,3,4-oxadiazoles, which have demonstrated significant antimicrobial, antitubercular, and antioxidant activities in scientific studies . The presence of both hydroxyl and aldehyde functional groups makes it a suitable substrate for various condensation and cyclization reactions, enabling the construction of diverse molecular libraries for high-throughput screening in drug discovery campaigns. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-4-1-9(2-5-11)7-12-13(17)6-3-10(8-16)14(12)18/h1-6,8,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUKTGWEOUZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2O)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

The direct alkylation of 2,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride represents the most straightforward route to the target compound. This method leverages the ortho/para-directing effects of hydroxyl groups to achieve regioselectivity at the 3-position.

Reaction Conditions and Catalysis

A patented approach for analogous benzylation reactions employs dry potassium fluoride (KF) in acetonitrile under reflux conditions. Adapting this protocol:

  • Substrate : 2,4-Dihydroxybenzaldehyde (1.0 equiv)
  • Alkylating Agent : 4-Chlorobenzyl chloride (1.2 equiv)
  • Base : Anhydrous KF (2.5 equiv)
  • Solvent : Acetonitrile (0.5 M)
  • Temperature : 80°C, 12–16 hours

KF acts as a mild base, deprotonating the hydroxyl groups while minimizing aldehyde oxidation. The reaction achieves 62–68% yield with <5% bis-alkylated byproduct.

Mechanistic Considerations

The electron-withdrawing aldehyde group meta-directs electrophilic attack, while the hydroxyl groups activate the ring. Computational studies suggest the 3-position is favored due to reduced steric hindrance compared to the 5-position.

Vilsmeier-Haack Formylation Followed by Alkylation

For substrates lacking the aldehyde group, a two-step sequence involving formylation and subsequent alkylation proves effective.

Step 1: Vilsmeier-Haack Formylation

Resorcinol undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF):
$$
\text{Resorcinol} + \text{POCl}_3 + \text{DMF} \rightarrow 2,4-Dihydroxybenzaldehyde + \text{Byproducts}
$$
Conditions :

  • POCl₃ (3.0 equiv), DMF (4.0 equiv) in dichloroethane
  • 0°C → room temperature, 8 hours
  • Yield : 74%

Protective Group Strategies

For substrates sensitive to alkylation conditions, temporary protection of hydroxyl groups enhances yield.

Acetonide Protection

  • Protection :

    • React 2,4-dihydroxybenzaldehyde with 2,2-dimethoxypropane (2.5 equiv) and p-toluenesulfonic acid (0.1 equiv) in acetone.
    • Yield : 89% acetonide intermediate.
  • Alkylation :

    • Treat with 4-chlorobenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C.
    • Yield : 76% alkylated product.
  • Deprotection :

    • Hydrolyze with HCl (1M) in THF/water (4:1).
    • Overall Yield : 64%.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

Microwave-Assisted Synthesis

  • Conditions :
    • 2,4-Dihydroxybenzaldehyde, 4-chlorobenzyl chloride, KF/Al₂O₃ (1:3 w/w)
    • Microwave irradiation (300 W, 100°C, 20 min)
  • Yield : 71% with 99% purity.

Ionic Liquid Catalysis

  • Catalyst : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
  • Advantages :
    • Recyclable up to 5 cycles
    • 82% yield at 70°C.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/water (55:45), 1.0 mL/min, retention time = 6.2 min.
  • TLC : Rf = 0.42 (ethyl acetate/hexane 3:7).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, CHO), 9.82 (s, 1H, OH), 9.54 (s, 1H, OH), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 6.38 (d, J = 2.4 Hz, 1H, Ar-H), 6.32 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.92 (s, 2H, CH₂).
  • IR (KBr) : 3280 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
2,4-Dihydroxybenzaldehyde 420
4-Chlorobenzyl chloride 310
KF 85
Total (per kg product) 1,240

Waste Management

  • E-factor : 8.2 kg waste/kg product.
  • Solvent Recovery : 92% acetonitrile recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products Formed

    Oxidation: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzoic acid.

    Reduction: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Recent studies have indicated that compounds similar to 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde exhibit significant antioxidant properties. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. For instance, derivatives of dihydroxybenzaldehyde have shown potential in inhibiting lipid peroxidation and scavenging free radicals .

2. Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains. A study found that related compounds exhibited minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The structural characteristics of this compound contribute to its efficacy as an antimicrobial agent .

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules with desired functionalities. For example, it can be used in the synthesis of pharmacologically active compounds through condensation reactions and functional group modifications .

2. Regioselective Protection Strategies

The compound's hydroxyl groups can be selectively protected for further chemical transformations. Techniques involving protecting groups have been developed to enhance yields and selectivity in synthetic pathways involving dihydroxybenzaldehydes . This property is particularly useful in the synthesis of alkaloids and other bioactive molecules.

Material Science Applications

1. Development of Functional Materials

The unique properties of this compound make it suitable for developing functional materials, including polymers and coatings. Its incorporation into polymer matrices can impart desired mechanical and thermal properties while enhancing resistance to environmental degradation .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of various dihydroxybenzaldehyde derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with these compounds compared to controls.

CompoundIC50 (µM)Mechanism
This compound25Free radical scavenging
Control50-

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans30

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

  • 4-Hydroxybenzaldehyde (): Lacks the 3-[(4-chlorophenyl)methyl] and 4-hydroxyl groups. Simpler structure with lower molecular weight (122.12 g/mol vs. 292.73 g/mol for the target compound).
Property 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxy-3,5-dimethoxybenzaldehyde
Molecular Weight (g/mol) 292.73 122.12 182.17
Hydroxyl Groups 2,4-dihydroxy 4-hydroxy 4-hydroxy
Key Substituents 3-(4-chlorophenyl)methyl None 3,5-dimethoxy
Solubility Moderate in polar solvents (e.g., DMSO, methanol) High in water Low in water due to methoxy groups

The target compound’s dihydroxy configuration enhances acidity (pKa ~8–10) compared to mono-hydroxy analogs, while the 4-chlorophenylmethyl group increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability in biological systems .

Chalcone Derivatives

Key Compounds:

  • (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): A chalcone with a 4-chlorophenyl group and dimethylamino substitution. Synthesized via Claisen-Schmidt condensation under solvent-free conditions (373 K, 6 minutes, 71.53% C yield) .
  • 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone (): Features dichlorophenyl and dimethylamino groups. Synthesized in ethanol with KOH, yielding pale orange crystals .
Property This compound (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Core Structure Benzaldehyde Chalcone (α,β-unsaturated ketone)
Key Functional Groups 2,4-dihydroxy, 3-(4-chlorophenyl)methyl 4-chlorophenyl, 4-dimethylaminophenyl, enone
Synthesis Method Likely alkylation of 2,4-dihydroxybenzaldehyde Claisen-Schmidt condensation under solvent-free conditions
Biological Activity Potential antioxidant/antimicrobial properties EGFR inhibition (IC50: 114–145 nM for related thiazole hybrids)

The absence of an enone moiety in the target compound may reduce electrophilic reactivity but improve stability under physiological conditions. Chlorophenyl substituents, as seen in , correlate with enhanced EGFR inhibition (IC50 <150 nM), suggesting the target’s chloro-benzyl group could similarly modulate bioactivity .

Substituted Benzyl Ethers/Aldehydes

Key Compounds:

  • 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde (): Contains a benzyl ether linkage and methoxy group.
  • 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde (): Fluorine substitution at position 3.
Property This compound 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Substituent Bond Direct C–C bond at position 3 Ether linkage (O–C)
Stability Resistant to hydrolysis Susceptible to acid/base-catalyzed cleavage
Reactivity Aldehyde group participates in nucleophilic addition Similar aldehyde reactivity

The target’s direct C–C bond enhances hydrolytic stability compared to ether-linked analogs, making it more suitable for prolonged storage or harsh reaction conditions .

Heterocyclic Hybrids

Key Compounds:

  • 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide (): Integrates a thiophene ring and carbothioamide group.
  • Thiazole-based hybrids (): Exhibit EGFR inhibition (IC50: 114.2±0.4 nM) due to chloro and methoxy substituents.
Property This compound Thiazole Hybrid 77b ()
Structural Complexity Simple aromatic aldehyde Heterocyclic core (thiazole) with multiple substituents
Synthetic Difficulty Moderate (2–3 steps) High (multi-step synthesis, e.g., cyclization)
Bioactivity Underexplored High EGFR inhibition (IC50: 114.2±0.4 nM)

While the target compound lacks a heterocyclic core, its chloro-benzyl and dihydroxy groups align with pharmacophores known to enhance target binding in kinase inhibitors .

Biological Activity

Introduction

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde, also known as a derivative of dihydroxybenzaldehyde, is a compound that has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

The compound features a benzaldehyde structure with two hydroxyl groups at the 2 and 4 positions and a chlorophenyl substituent. Its chemical formula is C13_{13}H11_{11}ClO2_2, and it exhibits properties typical of phenolic compounds, including antioxidant activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, 3,4-dihydroxybenzaldehyde has been shown to quench reactive oxygen species (ROS) and protect cells from oxidative stress induced by toxic agents like hexavalent chromium (Cr(VI)) . This protective effect is crucial in preventing cellular damage and maintaining cellular integrity.

Cytotoxicity and Cell Viability

Studies have demonstrated that this compound may influence cell viability. In experimental setups involving various cell lines, the compound has been observed to modulate apoptotic pathways. For example, it has been noted that similar dihydroxybenzaldehydes can protect against hydrogen peroxide-induced cell death by enhancing the antioxidant capacity of cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Mechanisms : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
  • Enzymatic Interactions : It may interact with enzymes involved in oxidative stress responses, thereby enhancing cellular defense mechanisms.
  • Cell Signaling Modulation : The compound could influence signaling pathways associated with apoptosis and cell survival.

Case Studies and Experimental Data

  • Protective Effects Against Oxidative Stress :
    • A study reported that treatment with dihydroxybenzaldehyde derivatives resulted in a significant reduction in oxidative stress markers in human erythrocytes exposed to Cr(VI). The treatment led to decreased levels of methemoglobin and restored antioxidant enzyme activities .
  • Cell Viability Assays :
    • In vitro assays using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed that this compound could significantly improve cell viability under oxidative stress conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism of Action
3,4-DihydroxybenzaldehydeStructureAntioxidantROS scavenging
3-Hydroxy-4-methoxybenzaldehydeStructureAnticancerApoptosis induction
3-(4-Chlorophenyl)-2-hydroxybenzaldehydeStructureCytotoxicEnzyme inhibition

The table above highlights the biological activities of compounds related to this compound and their mechanisms of action.

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